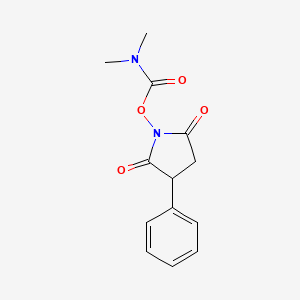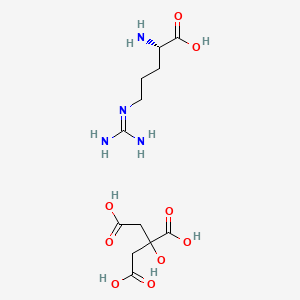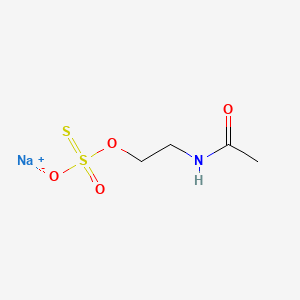
Benzyldodecyldimethylammonium neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldodecyldimethylammonium neodecanoate is a quaternary ammonium compound with the molecular formula C31H57NO2 and a molecular weight of 475.79 g/mol . It is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Métodos De Preparación
The synthesis of benzyldodecyldimethylammonium neodecanoate typically involves the quaternization of dodecyldimethylamine with benzyl chloride, followed by the reaction with neodecanoic acid. The reaction conditions usually include an organic solvent such as toluene or chloroform, and the process is carried out under reflux conditions to ensure complete reaction .
Análisis De Reacciones Químicas
Benzyldodecyldimethylammonium neodecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyldodecyldimethylammonium neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products
Mecanismo De Acción
The mechanism of action of benzyldodecyldimethylammonium neodecanoate involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in other applications where membrane disruption is desired .
Comparación Con Compuestos Similares
Benzyldodecyldimethylammonium neodecanoate can be compared with other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Compared to these compounds, this compound offers unique properties such as enhanced stability and specific interactions with certain biological membranes, making it suitable for specialized applications .
Propiedades
Número CAS |
93820-30-5 |
|---|---|
Fórmula molecular |
C31H57NO2 |
Peso molecular |
475.8 g/mol |
Nombre IUPAC |
benzyl-dodecyl-dimethylazanium;7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H38N.C10H20O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-10(2,3)8-6-4-5-7-9(11)12/h13-15,17-18H,4-12,16,19-20H2,1-3H3;4-8H2,1-3H3,(H,11,12)/q+1;/p-1 |
Clave InChI |
FFTNLNLZBLBXGW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(C)(C)CCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



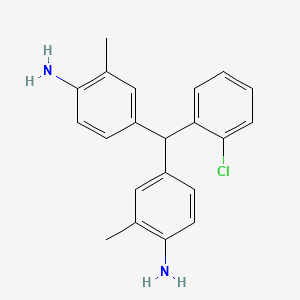
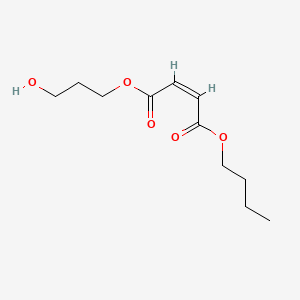
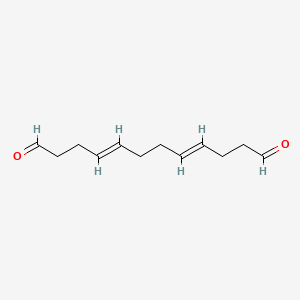

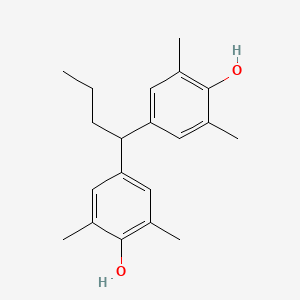
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)


